

A Technical Guide to the Spectrum of Activity of Ceftazidime

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Introduction

Ceftazidime is a semisynthetic, third-generation cephalosporin antibiotic administered intravenously or intramuscularly.[1][2] It is recognized for its broad-spectrum bactericidal activity, particularly against Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[1][2][3] Developed and patented in 1978, it came into commercial use in 1984 and is included on the World Health Organization's List of Essential Medicines.[3] This guide provides an in-depth overview of Ceftazidime's mechanism of action, spectrum of activity, and the standardized protocols used for its evaluation.

Mechanism of Action

Like other β -lactam antibiotics, Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] The structural integrity of the bacterial cell wall is maintained by peptidoglycan, a polymer synthesized and cross-linked by a family of enzymes known as Penicillin-Binding Proteins (PBPs).[1][5]

Ceftazidime's primary mechanism involves:

Penetration: It penetrates the outer membrane of Gram-negative bacteria.



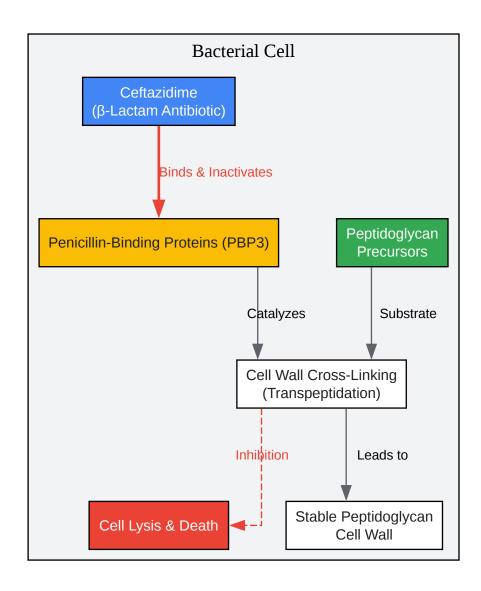




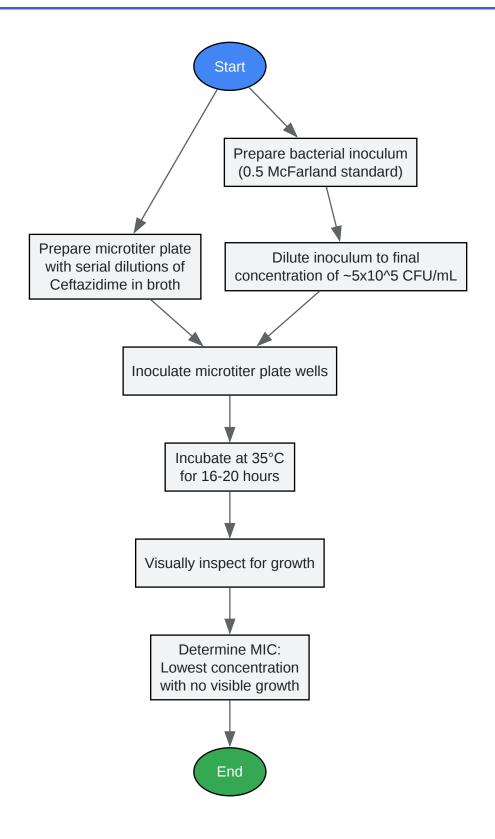
- PBP Binding: It acylates and inactivates PBPs, with a high affinity for PBP3, which is essential for septum formation during bacterial cell division.[1][5]
- Inhibition of Transpeptidation: This inactivation prevents the final transpeptidation step in peptidoglycan synthesis, which is the cross-linking of peptide chains.[6]
- Cell Lysis: The inhibition of cell wall maintenance and synthesis leads to a loss of cell integrity, ultimately causing bacterial cell lysis and death.[1][6]

A key feature of Ceftazidime is its stability in the presence of many β -lactamase enzymes produced by Gram-negative bacteria, which are a common cause of resistance to earlier-generation cephalosporins.[3][4]

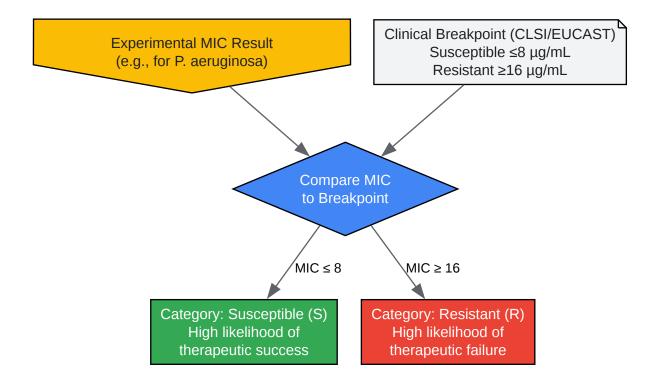












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